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Compound of Interest

Compound Name: N-(3-bromobenzyl)butan-2-amine

CAS No.: 869949-42-8

Cat. No.: B181008

Get Quote

In the landscape of drug discovery and development, the precise molecular structure of a

compound is its fundamental identity. Every aspect of a molecule's potential—its biological

activity, metabolic pathway, toxicity profile, and patentability—is dictated by the exact

arrangement of its atoms. Therefore, the rigorous and unequivocal elucidation of a molecule's

structure is not merely a procedural step but the bedrock of all subsequent research. This guide

presents a comprehensive, multi-technique spectroscopic approach to the structural verification

of a novel synthetic compound, N-(3-bromobenzyl)butan-2-amine.

As a secondary amine containing both an aliphatic chain and a substituted aromatic ring, this

molecule presents a perfect case study for demonstrating the synergistic power of modern

analytical techniques. We will move beyond a simple recitation of methods to explore the

strategic rationale behind the selection of each experiment, the interpretation of the resulting

data, and the logical framework that integrates disparate data points into a single, validated

structural conclusion. This document is intended for researchers, scientists, and drug

development professionals who require a field-proven methodology for confirming the identity

of newly synthesized chemical entities.
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The Analytical Strategy: A Triad of Spectroscopic
Techniques
Our approach is built upon a foundation of three core spectroscopic methods: Mass

Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR)

Spectroscopy. Each technique provides a unique and complementary piece of the structural

puzzle.
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Caption: A typical workflow for the confirmation of a synthesized compound's structure.

Part 1: Molecular Weight and Formula Confirmation
via Mass Spectrometry
Expertise & Experience: Mass spectrometry is the first port of call after synthesis. Its primary

function is to provide a high-precision measurement of the molecular weight, which serves as a

direct validation of the elemental composition. For halogenated compounds like our target

molecule, MS offers an additional layer of confirmation through the characteristic isotopic

patterns of bromine.
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Experimental Protocol: Electron Ionization (EI) Mass
Spectrometry

Sample Preparation: A dilute solution of the purified compound is prepared in a volatile

solvent (e.g., methanol or dichloromethane) at approximately 1 mg/mL.

Instrumentation: The sample is introduced into a high-resolution mass spectrometer, typically

a Time-of-Flight (TOF) or Orbitrap instrument.

Ionization: Electron Ionization (EI) at 70 eV is employed. This hard ionization technique is

chosen deliberately to induce fragmentation, which provides valuable structural clues.

Data Acquisition: The mass spectrum is scanned over a range of m/z 50-500 to capture the

molecular ion and key fragment ions.

Trustworthiness: Interpreting the Mass Spectrum
The molecular formula for N-(3-bromobenzyl)butan-2-amine is C₁₁H₁₆BrN. The presence of a

single nitrogen atom dictates that the nominal molecular weight will be an odd number, a

principle known as the Nitrogen Rule.[1][2] Furthermore, bromine has two major isotopes, ⁷⁹Br

and ⁸¹Br, in nearly equal natural abundance (~50.7% and ~49.3%, respectively).[3]

This leads to a self-validating system of predictions:

Molecular Ion (M⁺): We expect to see a pair of peaks of almost equal intensity for the

molecular ion, separated by 2 m/z units.

Fragmentation: The major fragmentation pathways for amines are alpha-cleavage (cleavage

of the C-C bond adjacent to the nitrogen) and for benzylamines, cleavage at the benzylic

position to form a stable tropylium ion.[2][4]
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Predicted Mass Spectrum Fragmentation

[C₁₁H₁₆⁷⁹BrN]⁺˙
m/z 241

Benzylic Cleavage
[C₇H₆⁷⁹Br]⁺

m/z 169

- •C₄H₁₀N

Alpha-Cleavage
[C₉H₁₂⁷⁹BrN]⁺

m/z 212

- •C₂H₅

[C₁₁H₁₆⁸¹BrN]⁺˙
m/z 243

[C₇H₆⁸¹Br]⁺
m/z 171

- •C₄H₁₀N

[C₉H₁₂⁸¹BrN]⁺
m/z 214

- •C₂H₅
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Predicted ¹H NMR Signals
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Caption: Visual correlation of predicted ¹H NMR signals with the molecular structure.
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Data Presentation: Predicted ¹H and ¹³C NMR Data
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
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Label
Predicted δ
(ppm)

Multiplicity Integration Assignment Rationale

a ~0.9 Triplet 3H -CH₂-CH₃

Coupled to
adjacent
CH₂ (b).
Typical for
terminal
methyl
group. [5]

b ~1.5 Multiplet 2H -CH₂-CH₃

Coupled to

both adjacent

CH (c) and

CH₃ (a).

c ~2.8 Multiplet 1H -CH(NH)-

Deshielded

by nitrogen.

Coupled to

CH₃ (d) and

CH₂ (b).

d ~1.1 Doublet 3H -CH(CH₃)

Coupled to

adjacent CH

(c).

e ~1.5-3.0 Broad Singlet 1H -NH-

Labile proton,

variable shift.

Disappears

on D₂O

exchange. [6]

f ~3.8 Singlet 2H Ar-CH₂-

Benzylic

protons,

deshielded by

ring and

nitrogen. May

couple to NH.
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| g | ~7.1-7.4 | Multiplet | 4H | Ar-H | Aromatic region. Complex pattern due to meta-substitution.

|

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Predicted δ (ppm) Assignment Rationale

~141 Ar-C-CH₂
Quaternary aromatic
carbon, deshielded.

~131 Ar-CH Aromatic methine carbon.

~130 Ar-CH Aromatic methine carbon.

~129 Ar-CH Aromatic methine carbon.

~126 Ar-CH Aromatic methine carbon.

~122 Ar-C-Br
Carbon attached to bromine,

shielded by heavy atom effect.

~58 -CH(NH)-

Aliphatic carbon attached to

nitrogen, significantly

deshielded. [6]

~53 Ar-CH₂-
Benzylic carbon, deshielded by

aromatic ring and nitrogen.

~29 -CH₂-CH₃ Aliphatic methylene carbon.

~19 -CH(CH₃) Aliphatic methyl carbon.

| ~11 | -CH₂-CH₃ | Terminal aliphatic methyl carbon, most shielded. [7]|

Conclusion: Synthesis of Evidence
The structure of N-(3-bromobenzyl)butan-2-amine is confirmed with a high degree of

confidence by the congruent data from three independent spectroscopic techniques. Mass

spectrometry establishes the correct molecular formula (C₁₁H₁₆BrN) through an accurate mass

measurement and the characteristic Br isotopic pattern. Infrared spectroscopy confirms the

presence of the key functional groups: a secondary amine (N-H stretch), an aromatic ring (C=C
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and aromatic C-H stretches), and aliphatic chains (aliphatic C-H stretches). Finally, ¹H and ¹³C

NMR spectroscopy provide an unambiguous map of the molecule's framework, showing the

precise connectivity of the 3-bromobenzyl group to the nitrogen atom and the butan-2-amine

moiety. Each piece of data validates the others, creating a self-consistent and trustworthy final

structural assignment. This methodological rigor is essential for advancing compounds in the

research and development pipeline.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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